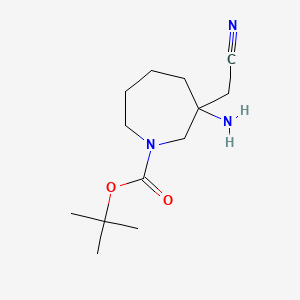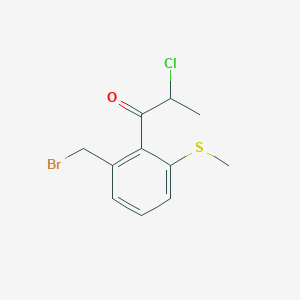
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is a complex organic compound that features a pyridine-disulfide moiety. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate typically involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an NHS ester. This ester is then reacted with a pyridine-disulfide containing amine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Major Products Formed
Substitution Products: Amides, thioesters
Reduction Products: Thiols
Oxidation Products: Disulfides
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to create targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
The compound exerts its effects primarily through the formation of stable linkages with biomolecules. The NHS ester reacts with primary amines to form amide bonds, while the pyridine-disulfide moiety can form disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile linker in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate offers unique advantages due to its specific functional groups. The combination of NHS ester and pyridine-disulfide moieties provides dual reactivity, making it highly versatile for various bioconjugation and drug delivery applications .
Eigenschaften
Molekularformel |
C17H21N3O6S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]propanoate |
InChI |
InChI=1S/C17H21N3O6S2/c21-13(7-12-27-28-14-3-1-2-8-19-14)18-9-11-25-10-6-17(24)26-20-15(22)4-5-16(20)23/h1-3,8H,4-7,9-12H2,(H,18,21) |
InChI-Schlüssel |
DLSIBCBYIRQWPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCSSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)


![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
